molecular formula C9H14ClN3O B13657956 2-(Piperazin-1-yl)pyridin-4-ol hydrochloride CAS No. 1430196-99-8

2-(Piperazin-1-yl)pyridin-4-ol hydrochloride

Cat. No.: B13657956
CAS No.: 1430196-99-8
M. Wt: 215.68 g/mol
InChI Key: VJWDFVIMFYTMCP-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)pyridin-4-ol hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 2-(Piperazin-1-yl)pyridin-4-ol hydrochloride can be achieved through several methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions and results in the formation of protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that can be used to synthesize a variety of piperazine derivatives . Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-(Piperazin-1-yl)pyridin-4-ol hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenated compounds as reactants. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(Piperazin-1-yl)pyridin-4-ol hydrochloride has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it is used in the study of enzyme inhibition and receptor bindingIn industry, it is used in the production of various pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)pyridin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and bind to specific receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Properties

CAS No.

1430196-99-8

Molecular Formula

C9H14ClN3O

Molecular Weight

215.68 g/mol

IUPAC Name

2-piperazin-1-yl-1H-pyridin-4-one;hydrochloride

InChI

InChI=1S/C9H13N3O.ClH/c13-8-1-2-11-9(7-8)12-5-3-10-4-6-12;/h1-2,7,10H,3-6H2,(H,11,13);1H

InChI Key

VJWDFVIMFYTMCP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=O)C=CN2.Cl

Origin of Product

United States

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